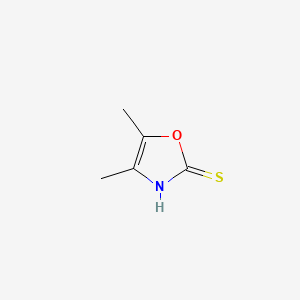

4,5-Dimethyl-1,3-oxazole-2-thiol

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical and Biological Sciences

Oxazole heterocycles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom, are of profound importance in a multitude of scientific disciplines. Their versatile nature makes them crucial building blocks in medicinal chemistry, materials science, and agrochemicals. nih.gov

In the realm of biological sciences, the oxazole moiety is a core component of numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netmdpi.com These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netresearchgate.net The structural rigidity and potential for diverse substitution patterns on the oxazole ring allow for the fine-tuning of biological activity and pharmacokinetic properties, making it a favored scaffold in drug discovery. researchgate.netchemmethod.com

From a chemical standpoint, oxazoles are valuable intermediates in organic synthesis. organic-chemistry.org Their unique electronic properties and reactivity patterns enable a variety of chemical transformations, facilitating the construction of more complex molecular architectures. organic-chemistry.org The development of novel synthetic methodologies for the preparation and functionalization of oxazole rings remains an active area of research, continuously expanding their utility in contemporary chemistry. organic-chemistry.org Furthermore, oxazole-based polymers have been investigated for their potential applications in materials science, particularly in the field of optoelectronics. nih.gov

Rationale for Comprehensive Investigation of 4,5-Dimethyl-1,3-oxazole-2-thiol

A comprehensive investigation into this compound is warranted due to the unique combination of structural features within this specific molecule. The presence of the 4,5-dimethyl substitution pattern on the oxazole ring, coupled with a thiol group at the 2-position, suggests the potential for novel chemical reactivity and biological activity.

The thiol group, in particular, is a key functional group that can participate in a variety of chemical reactions. It can undergo S-alkylation, oxidation, and can act as a ligand for metal coordination. This reactivity makes this compound a potentially valuable intermediate for the synthesis of a diverse library of new compounds.

Scope and Research Objectives for Academic Inquiry

The primary objectives for the academic inquiry into this compound would be to systematically explore its synthesis, characterization, and chemical reactivity. A key initial goal would be the development of an efficient and scalable synthetic route to obtain the pure compound. This would likely involve the investigation of various cyclization strategies, such as the reaction of the corresponding α-aminoketone with a thiocarbonylating agent. researchgate.netkiku.dk

Once synthesized, a thorough spectroscopic characterization would be essential to confirm the structure and purity of this compound. This would involve the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. chemmethod.com These analytical methods would also be crucial for elucidating the predominant tautomeric form (thiol vs. thione) of the compound in different environments. nih.govresearchgate.net

Subsequent research would focus on exploring the chemical reactivity of this compound. This would include studying its behavior in various chemical transformations, such as alkylation, oxidation, and its potential as a ligand in coordination chemistry. The insights gained from these reactivity studies would not only expand the fundamental understanding of 2-mercaptooxazole chemistry but also pave the way for the design and synthesis of new functional molecules with potential applications in various scientific fields.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-3-4(2)7-5(8)6-3/h1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJIHKUDPINBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216851 | |

| Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6670-14-0 | |

| Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6670-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5 Dimethyl 1,3 Oxazole 2 Thiol and Its Analogues

Classical and Contemporary Approaches to Oxazole-2-thiol Core Synthesis

The construction of the oxazole-2-thiol core can be achieved through a variety of synthetic strategies, ranging from well-established classical reactions to more modern adaptations. These methods often involve the cyclization of acyclic precursors containing the requisite atoms to form the five-membered heterocyclic ring.

Cyclization Reactions Utilizing Beta-Hydroxy Amides

A prominent method for the synthesis of oxazole-2-thiones, which exist in tautomeric equilibrium with oxazole-2-thiols, involves the condensation of α-hydroxycarbonyl compounds with a source of thiocyanic acid. acs.org For the specific synthesis of 4,5-dimethyl-1,3-oxazole-2-thiol, the α-hydroxyketone, acetoin (B143602) (3-hydroxy-2-butanone), serves as a key starting material. The reaction proceeds by treating acetoin with potassium thiocyanate (B1210189) in an acidic medium. The in situ generated thiocyanic acid reacts with the α-hydroxyketone, leading to the formation of the desired this compound. This approach offers a direct and efficient route to the target molecule.

The versatility of this method allows for the preparation of various analogues by employing different α-hydroxycarbonyl substrates. For instance, chiral oxazole-2(3H)-thiones can be synthesized from more complex chiral α-hydroxycarbonyl precursors. acs.org

Fischer Oxazole (B20620) Synthesis Modifications

The classical Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield a 2,5-disubstituted oxazole. acs.org While the traditional method does not directly yield a 2-thiol substituent, modifications can be envisioned to access this functionality. One potential adaptation would involve the use of a thiocyanohydrin or a related species as a precursor. However, literature specifically detailing this direct modification for the synthesis of this compound is not prevalent.

A more plausible, albeit indirect, route could involve the synthesis of a 2-amino-4,5-dimethyloxazole via a modified Fischer approach, followed by a subsequent conversion of the amino group to a thiol group through a Sandmeyer-type reaction or other diazotization and substitution methods.

Robinson-Gabriel Cyclization Strategies

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring through the cyclodehydration of α-acylamino ketones. acs.orgsynarchive.com The starting α-acylamino ketone for the synthesis of a 4,5-dimethyl substituted oxazole would be 3-(acylamino)-2-butanone. To introduce the 2-thiol functionality, a thioacylamino ketone could theoretically be used as the precursor. Cyclization of this thioamide derivative under acidic conditions would be expected to yield the corresponding this compound.

Alternatively, a well-established α-acylamino ketone can be cyclized to the corresponding oxazole, which can then be subjected to a thionation reaction, for instance using Lawesson's reagent, to convert a 2-unsubstituted or 2-oxo group into the desired 2-thiol.

Van Leusen Oxazole Synthesis Adaptations

The Van Leusen oxazole synthesis typically employs tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. nih.govorganic-chemistry.orgwikipedia.org To generate a 4,5-disubstituted oxazole like the target compound, a one-pot reaction involving TosMIC, an aldehyde, and an aliphatic halide can be utilized. nih.gov However, the direct introduction of a 2-thiol group via the classical Van Leusen reaction is not straightforward as it typically yields oxazoles with a hydrogen or other substituent at the C2 position.

An adaptation to introduce the thiol group could involve the use of a modified TosMIC reagent bearing a protected thiol group or a precursor to it. Another hypothetical approach would be the synthesis of a 2-unsubstituted 4,5-dimethyloxazole (B1362471) via a Van Leusen strategy, followed by lithiation at the C2 position and subsequent reaction with elemental sulfur to introduce the thiol group.

Bredereck Reaction Applications

The Bredereck reaction, which involves the reaction of α-haloketones with amides, is a known method for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com For the synthesis of this compound, one could envision a reaction between 3-halo-2-butanone and a thioamide, such as thioformamide, to directly form the target molecule.

An alternative application of the Bredereck reaction would be to first synthesize a 2-amino-4,5-dimethyloxazole by reacting an α-haloketone with urea. cutm.ac.in The resulting 2-aminooxazole could then be converted to the 2-thiol derivative through established chemical transformations.

Catalytic Systems in the Synthesis of this compound

While classical stoichiometric methods are prevalent, the development of catalytic systems for the synthesis of oxazoles, including their 2-thiol derivatives, is an area of active research aimed at improving efficiency and sustainability.

Rhodium-catalyzed reactions have emerged as a powerful tool for oxazole synthesis. For instance, the reaction of α-diazo-β-keto-carboxylates and -phosphonates with carboxamides, catalyzed by dirhodium tetraacetate, can produce oxazole derivatives. acs.org Interestingly, changing the catalyst to dirhodium tetrakis(heptafluorobutyramide) can alter the regioselectivity of the reaction. acs.org While direct application to this compound is not explicitly documented, these catalytic systems offer a promising avenue for future development. Rhodium catalysts have also been employed in the annulation of triazoles and aldehydes to furnish 2,5-diaryloxazole derivatives. rsc.org

Copper-catalyzed reactions also present a viable route to substituted oxazoles. For example, a copper-catalyzed tandem oxidative cyclization of β-diketones with benzylamine (B48309) has been reported to yield polysubstituted oxazoles. acs.org Although this specific example does not produce the target thiol, the principle of copper-catalyzed cyclization could potentially be adapted. For instance, a copper-catalyzed reaction between an appropriate α-hydroxyketone and a thiocyanate source could be a plausible catalytic route to this compound.

Transition Metal Catalysis (e.g., Palladium, Copper, Nickel)

Transition metals are pivotal in modern organic synthesis due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Palladium, copper, and nickel catalysts have been extensively used in the synthesis of oxazole derivatives.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions and C-H activation are powerful tools for constructing substituted oxazoles. organic-chemistry.orgrsc.org A notable method involves the palladium-catalyzed sequential C-N and C-O bond formation from simple amides and ketones, offering a direct route to highly substituted oxazoles. organic-chemistry.org This approach utilizes palladium acetate (B1210297) as the catalyst, often with a promoter like copper(II) bromide, to achieve moderate to excellent yields. organic-chemistry.org Researchers have also developed highly regioselective methods for the direct arylation of the oxazole ring at either the C-2 or C-5 position using palladium catalysts, with selectivity controlled by the choice of solvent and phosphine (B1218219) ligand. dntb.gov.uaresearchgate.net This control is crucial for synthesizing specific isomers of biologically active molecules. researchgate.net Furthermore, a one-pot assembly of 2,4,5-trisubstituted oxazoles from simple arenes and nitriles has been achieved through a palladium-catalyzed cascade reaction that proceeds under redox-neutral conditions with high atom economy. rsc.org

Copper (Cu): Copper catalysts are widely employed due to their low cost and unique reactivity. Copper(II) triflate has been shown to effectively catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. kfupm.edu.sanih.gov This method is versatile and has been applied to the synthesis of analogues of natural products like balsoxin. kfupm.edu.sa Another efficient protocol involves the copper-catalyzed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related heterocyclic system, from arylacetic acids and hydrazides via a dual oxidation process under an oxygen atmosphere. nih.gov More recently, a copper-catalyzed [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides has been developed, avoiding the use of potentially hazardous α-diazoketones. thieme-connect.de

Nickel (Ni): Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. Nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazoles with various organozinc reagents provide an efficient route to 2-substituted oxazoles. nih.govfigshare.com This methodology can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govfigshare.com Additionally, nickel catalysts, in the presence of a promoter like triphenylborane (B1294497) (BPh₃), can facilitate the coupling of azoles with aromatic nitriles, expanding the range of accessible electrophiles for direct C-H arylation. nih.gov This method is particularly valuable as the nickel catalyst is necessary for the arylation of phenyl oxazoles. nih.gov

| Metal Catalyst System | Reaction Type | Substrates | Products | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, CuBr₂ | C-H Activation / C-N, C-O formation | Amides, Ketones | Substituted Oxazoles | Direct synthesis from simple starting materials | organic-chemistry.org |

| Pd(OAc)₂, Phosphine Ligands | Direct C-H Arylation | Oxazole, Aryl halides | C-2 or C-5 Arylated Oxazoles | High regioselectivity | dntb.gov.uaresearchgate.net |

| Cu(OTf)₂ | Coupling / Cyclodehydration | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Good yields, versatile | kfupm.edu.sa |

| Cu(acac)₂ | [3+2] Annulation/Olefination | Amides, I(III)/P(V)-hybrid ylides | 2,4-Disubstituted Oxazoles | Avoids hazardous diazoketones | thieme-connect.de |

| Ni(COD)₂/dcype, BPh₃ | C-H Arylation | Azoles, Aromatic nitriles | Arylated Azoles | Cost-effective, uses nitrile electrophiles | nih.gov |

| Nickel Catalyst | Cross-Coupling (C-S activation) | 2-Methylthio-oxazole, Organozinc reagents | 2-Substituted Oxazoles | Highly complementary to other methods | nih.govfigshare.com |

Organocatalysis and Metal-Free Approaches

Growing concerns about the cost and toxicity of transition metals have spurred the development of organocatalytic and metal-free synthetic routes. researchgate.net These methods often rely on the use of small organic molecules or reagents to promote the desired transformations. asccindapur.com

Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with amides or thioureas to yield oxazole and thiazole (B1198619) derivatives under mild, metal-free conditions. organic-chemistry.org Another metal-free approach involves the use of the hypervalent iodine reagent PhI(OTf)₂, generated in situ, for the intramolecular oxidative cyclization of N-styrylbenzamides. organic-chemistry.org Iodine-mediated reactions, often combined with an oxidant like tert-butyl hydroperoxide (t-BuOOH), provide a facile domino oxidative cyclization pathway to polysubstituted oxazoles from readily available starting materials. organic-chemistry.org A catalyst-free method for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols, which are structurally related to the target compound, has also been developed, relying solely on the reaction solvent (DMF) to assist the transformation. researchgate.net These metal-free strategies are advantageous due to their simplicity, good functional group tolerance, and often excellent yields. researchgate.netorganic-chemistry.org

Nanocatalysts and Ionic Liquid Catalysts

To bridge the gap between homogeneous and heterogeneous catalysis, nanocatalysts and ionic liquid-based systems have gained prominence. These approaches combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Nanocatalysts: Magnetic nanoparticles (MNPs) have been used as a support for catalysts, allowing for easy separation from the reaction mixture using an external magnet. nanomaterchem.com For instance, a palladium (II) complex immobilized on silica-coated magnetic nanoparticles modified with an aniline (B41778) ligand (MNPs-aniline-Pd) has proven effective for preparing oxazole derivatives. nanomaterchem.com This nanocatalyst demonstrated high activity in the coupling reaction between 2-aminophenol (B121084) and aldehydes. nanomaterchem.com Similarly, iron oxide nanoparticles (Fe₃O₄ NPs) have been used as a magnetically separable nanocatalyst for the green synthesis of functionalized nih.govorganic-chemistry.org-oxazoles. mdpi.comresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. rsc.org Their negligible vapor pressure, non-flammability, and thermal stability make them environmentally benign alternatives to volatile organic solvents. rsc.org A one-pot synthesis of 4,5-disubstituted oxazoles from p-toluenesulfonylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides has been successfully carried out in an ionic liquid. nih.govsemanticscholar.org A key benefit of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield, making the process more economical and sustainable. semanticscholar.org

| Catalyst/Solvent Type | Specific System | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | MNPs-aniline-Pd | Oxazole synthesis from aldehyde and 2-aminophenol | Easy magnetic separation, reusable, high activity | nanomaterchem.com |

| Nanocatalyst | Fe₃O₄ NPs | Synthesis of functionalized nih.govorganic-chemistry.org-oxazoles | Green synthesis, magnetically separable | mdpi.comresearchgate.net |

| Ionic Liquid | [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) | One-pot synthesis of 4,5-disubstituted oxazoles | Eco-friendly solvent, reusable, high yield | nih.govsemanticscholar.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. This involves the use of alternative energy sources, solvent-free conditions, and maximizing atom economy.

Microwave and Ultrasound-Assisted Synthetic Routes

Microwave (MW) Irradiation: Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. wjarr.comnih.gov It allows for rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. wjarr.comnih.gov The van Leusen oxazole synthesis, a classical method, has been adapted to microwave conditions, enabling the efficient synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC. nih.govsemanticscholar.org Microwave irradiation has also been used to promote the rapid O,N-acylation-cyclodehydration cascade reaction for synthesizing novel 2,4,5-trisubstituted oxazole derivatives. nih.gov

Ultrasound Irradiation (Sonochemistry): The application of ultrasound to chemical reactions can induce cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates and yields. researchgate.net This technique is particularly effective in promoting heterogeneous reactions. A novel, green process for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives was developed using ultrasound-assisted reaction of aryl hydrazides with carbon disulfide. nih.govresearchgate.net This method proceeds with minimal solvent and without the need for acid or base catalysts, offering good to excellent yields and simple workup procedures. nih.govdntb.gov.ua Similarly, ultrasound has been coupled with the use of trichloroisocyanuric acid (TCCA) for the one-pot synthesis of isoxazolines, demonstrating the broad applicability of sonochemistry in heterocyclic synthesis. nih.gov

Solvent-Free Reaction Conditions

Eliminating or reducing the use of hazardous organic solvents is a primary goal of green chemistry. nih.gov Research has focused on developing solvent-free or low-solvent reaction conditions. Ultrasound-assisted syntheses often require only a few drops of a solvent like DMF, qualifying them as low-solvent methods. nih.govresearchgate.net In some cases, reactions can be performed under entirely solvent-free conditions. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through a one-pot, four-component condensation reaction at room temperature under solvent-free conditions using a nanostructured molten salt as a catalyst. rsc.org While a completely solvent-free synthesis for this compound is not widely reported, these examples demonstrate the feasibility and growing interest in such environmentally friendly protocols.

Atom Economy Maximization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy are inherently greener as they generate less waste.

Many modern synthetic methodologies for oxazoles are designed with atom economy in mind. Cycloaddition reactions, such as the [3+2] cycloaddition used in the van Leusen synthesis, are excellent examples of atom-economical processes where most or all of the atoms of the reactants are incorporated into the product. nih.govnih.gov Similarly, palladium-catalyzed cascade reactions that form multiple bonds in a single pot from simple starting materials demonstrate high atom economy. rsc.org Metal-free methodologies that proceed via domino reactions also tend to have high step and atom economy. researchgate.netorganic-chemistry.org By prioritizing these types of transformations, chemists can design more sustainable pathways to complex molecules like this compound and its analogues.

Development of Environmentally Benign Catalysts

The synthesis of the oxazole core, a key step in producing this compound, has been a focal point for the application of green catalytic methods. Traditional methods often rely on stoichiometric and frequently toxic reagents. In contrast, modern approaches are exploring catalytic systems that are not only efficient but also recoverable and reusable.

One promising area is the use of heterogeneous catalysts. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been demonstrated as an effective and magnetically separable catalyst for the one-pot synthesis of highly functionalized oxazoles. researchgate.net This method, which utilizes water as a solvent, allows for the straightforward preparation of oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate. The catalyst's magnetic properties facilitate its easy removal from the reaction mixture, allowing for its reuse over multiple cycles without significant loss of activity. researchgate.net While this has been applied to a range of oxazoles, its specific application to the synthesis of 4,5-dialkyl-1,3-oxazole-2-thiols represents a promising future direction.

Alternative energy sources are also at the forefront of green synthesis. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for a variety of heterocyclic compounds, including oxadiazole derivatives, which are structurally related to oxazoles. nih.govnih.gov These reactions can often be performed with minimal or no solvent, further enhancing their green credentials. Similarly, ultrasound-assisted synthesis has emerged as a powerful tool. Research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, close analogs of the target compound, has demonstrated an efficient, low-solvent, and catalyst-free method under ultrasonic irradiation. nih.govresearchgate.net This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.

Ionic liquids (ILs) are another class of compounds being explored as environmentally benign catalysts and reaction media. Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. researchgate.net Imidazolium-based ionic liquids, for example, have been used as catalysts in the synthesis of various aza- and oxa-heterocycles. nih.gov While direct application to this compound is still an area of active research, the versatility of ionic liquids suggests their potential in developing cleaner synthetic routes.

The following tables summarize findings from research into environmentally benign catalytic systems for the synthesis of oxazole derivatives and their analogs.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols

| Entry | Substituent (R) | Conventional Method Yield (%) | Ultrasound Method Yield (%) | Conventional Time (h) | Ultrasound Time (min) |

| 1 | Phenyl | 75 | 92 | 5 | 15 |

| 2 | 4-Methylphenyl | 78 | 94 | 5 | 15 |

| 3 | 4-Chlorophenyl | 80 | 95 | 4 | 10 |

| 4 | 4-Bromophenyl | 82 | 96 | 4 | 10 |

| 5 | 4-Nitrophenyl | 85 | 98 | 3 | 5 |

Data sourced from a study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, which are structural isomers and close analogs of the target compound. nih.govresearchgate.net

Table 2: Reusability of CuFe2O4 Nanoparticles in Oxazole Synthesis

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

This data demonstrates the potential for catalyst recycling in the synthesis of oxazole derivatives, a key principle of green chemistry. researchgate.net

While direct, detailed research on the green catalytic synthesis of this compound is still emerging, the advancements in the synthesis of analogous structures provide a strong foundation. The application of heterogeneous catalysts like CuFe2O4, coupled with energy-efficient methods such as microwave and ultrasound irradiation, and the exploration of novel solvent systems like ionic liquids, are paving the way for more sustainable production of this important chemical compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4,5 Dimethyl 1,3 Oxazole 2 Thiol

Tautomerism and Isomeric Equilibria of the Thiol Group

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as 4,5-dimethyl-1,3-oxazole-2-thiol, are known to exist as a mixture of tautomeric forms. This dynamic equilibrium is a key feature of their chemical identity.

Thiol-Thione Tautomerism Dynamics

The most significant isomeric equilibrium for this compound is the thiol-thione tautomerism. The molecule can exist as the thiol tautomer (this compound) or the thione tautomer (4,5-dimethyl-1,3-oxazol-2(3H)-one). In this equilibrium, a proton is transferred from the sulfur atom to the ring nitrogen atom.

Studies on analogous mercapto-azole compounds have shown that the equilibrium often favors the thione form in various solvents. lp.edu.uanih.govmdpi.com The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The thione form is generally more stable due to the formation of a C=S double bond, which is energetically favorable. Spectroscopic methods, such as NMR and UV spectroscopy, are typically employed to study these tautomeric dynamics, with the thione form often being the predominant species observed in solution. lp.edu.ua

| Tautomer | Structure | Key Features |

| Thiol Form | This compound | Contains a sulfhydryl (-SH) group. Aromatic oxazole (B20620) ring. |

| Thione Form | 4,5-dimethyl-1,3-oxazol-2(3H)-thione | Contains a thiocarbonyl (C=S) group and an N-H bond. |

Oxidation Reactions of the Thiol Moiety

The thiol group is susceptible to oxidation, leading to the formation of various sulfur-containing derivatives. The nature of the final product depends on the strength of the oxidizing agent and the reaction conditions.

Formation of Disulfide Dimers and Sulfonic Acid Derivatives

Mild oxidation of this compound typically results in the formation of a disulfide dimer, bis(4,5-dimethyl-1,3-oxazol-2-yl) disulfide. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. This dimerization is often reversible under reducing conditions.

Stronger oxidation conditions lead to the formation of the corresponding sulfonic acid, 4,5-dimethyl-1,3-oxazole-2-sulfonic acid. This transformation involves the insertion of three oxygen atoms into the carbon-sulfur bond. The resulting sulfonic acids exhibit significantly increased water solubility compared to the parent thiol.

| Oxidation Product | Reagents/Conditions | Key Structural Change |

| Disulfide Dimer | Mild oxidizing agents (e.g., I₂, H₂O₂, air) | Formation of an S-S bond between two molecules. |

| Sulfonic Acid | Strong oxidizing agents (e.g., KMnO₄, H₂O₂/acid) | Oxidation of the -SH group to -SO₃H. |

Mechanistic Analysis of Oxidative Pathways

The oxidation of the thiol to the sulfonic acid is understood to proceed in a stepwise manner. The initial oxidation product is a sulfenic acid (-SOH), which is typically unstable and rapidly undergoes further oxidation to a sulfinic acid (-SO₂H). The sulfinic acid is then oxidized to the final, more stable sulfonic acid (-SO₃H). The formation of the disulfide dimer is thought to proceed via the formation of a thiyl radical intermediate under certain oxidative conditions. The oxidation process, particularly to the disulfide, is known to be accelerated in alkaline (basic) conditions.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom of the thiol group is a potent nucleophile, readily participating in substitution reactions. This reactivity allows for the straightforward derivatization of the molecule at the 2-position.

S-Alkylation and S-Acylation Strategies

S-Alkylation involves the reaction of the thiol (or more commonly, its conjugate base, the thiolate) with an alkylating agent, such as an alkyl halide. This reaction forms a new carbon-sulfur bond, yielding S-alkylated oxazole derivatives. The reaction is typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

S-Acylation is a similar process where the thiol reacts with an acylating agent, like an acyl chloride or an acid anhydride. This results in the formation of a thioester derivative. Like S-alkylation, this reaction is often facilitated by the addition of a non-nucleophilic base to act as an acid scavenger.

| Reaction Type | Reagent Class | Product Class |

| S-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | 2-(Alkylthio)-4,5-dimethyl-1,3-oxazoles |

| S-Acylation | Acyl halides (e.g., CH₃COCl), Anhydrides | S-(4,5-dimethyl-1,3-oxazol-2-yl) thioesters |

These nucleophilic substitution strategies are fundamental in synthetic chemistry for modifying the structure of this compound to create more complex molecules.

Electrophilic Aromatic Substitution on the Oxazole Ring System

The oxazole ring is an electron-rich heterocyclic system, rendering it susceptible to electrophilic attack. The regioselectivity of such reactions is significantly influenced by the nature and position of substituents on the ring. For oxazole derivatives in general, electrophilic substitution is known to occur preferentially at the C-5 position. semanticscholar.org This preference is further enhanced by the presence of electron-donating groups on the ring, which activate the system towards electrophilic assault. semanticscholar.org

In the case of this compound, the oxazole ring is adorned with two methyl groups at positions 4 and 5, and a thiol group at position 2. The methyl groups are electron-donating through an inductive effect, thereby increasing the electron density of the oxazole ring and making it more reactive towards electrophiles. The thiol group, while capable of tautomerism to a thione form, can also influence the electronic properties of the ring.

Considering the directing effects of the substituents, the C-5 methyl group would further activate this position for electrophilic attack. However, since the C-5 position is already substituted, electrophilic attack would be directed to the available C-2 position if it were unsubstituted. In this specific molecule, the C-2 position is occupied by the thiol group. Therefore, direct electrophilic aromatic substitution on the carbon skeleton of the oxazole ring is sterically hindered and electronically influenced by the existing substituents.

Reactions that would typically proceed via an electrophilic aromatic substitution mechanism, such as nitration or halogenation, would likely lead to substitution on the thiol group or other reactions rather than direct substitution on the oxazole ring itself, given the substitution pattern. For instance, the thiol group is susceptible to electrophilic attack, leading to the formation of sulfenyl halides or disulfides.

A general mechanism for electrophilic aromatic substitution on an unsubstituted oxazole at the C-5 position involves the attack of the π-electrons of the oxazole ring on the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate. lumenlearning.com Subsequent deprotonation restores the aromaticity of the ring.

Plausible Mechanistic Pathway for Electrophilic Attack on a Substituted Oxazole:

Generation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E+) from the respective reagents, often with the aid of a catalyst. libretexts.org

Nucleophilic Attack: The electron-rich oxazole ring acts as a nucleophile, attacking the electrophile. In an unsubstituted oxazole, this attack preferentially occurs at the C-5 position.

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate (sigma complex or Wheland intermediate).

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the oxazole ring and yielding the substituted product. lumenlearning.com

For this compound, any electrophilic attack on the ring would have to contend with the existing substituents, making direct C-substitution challenging.

Radical Reactions and Their Implications

The presence of a thiol group in this compound suggests a significant potential for participation in radical reactions. Thiol-containing compounds are well-known for their ability to act as radical scavengers and antioxidants. ijpsonline.com This activity stems from the relatively weak S-H bond, which can readily donate a hydrogen atom to a radical species, thereby neutralizing it and forming a less reactive thiyl radical.

The general mechanism for the radical scavenging activity of a thiol (R-SH) involves the following steps:

R-SH + X• → R-S• + XH

where X• is a reactive radical species. The resulting thiyl radical (R-S•) is stabilized by resonance and is generally less reactive than the initial radical, thus terminating the radical chain reaction. Two thiyl radicals can also combine to form a disulfide (R-S-S-R), further quenching the radical process.

Studies on various heterocyclic thiol derivatives have demonstrated their efficacy in scavenging free radicals. For instance, thiol derivatives of thiadiazole have shown potent free radical scavenging activity against DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. ijpsonline.com Similarly, 1,3,4-oxadiazole-2-thiol (B52307) derivatives have been identified as excellent antioxidants, capable of preventing radical chain reactions. ijpsonline.com The antioxidant mechanism is often attributed to hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov

In the context of this compound, the thiol group is the primary site for radical reactions. The molecule can donate the hydrogen atom from its thiol group to a free radical, forming a stable thiyl radical centered on the sulfur atom. The stability of this radical would be influenced by the electronic properties of the 4,5-dimethyloxazole (B1362471) moiety.

Implications of Radical Reactions:

The ability of this compound to participate in radical reactions has several important implications:

Antioxidant Properties: This compound is expected to exhibit antioxidant activity by scavenging harmful free radicals, which are implicated in various pathological conditions. The efficiency of this process would depend on the stability of the resulting thiyl radical.

Radioprotective Effects: Thiol compounds are known to be effective radioprotectors, and this activity is linked to their ability to scavenge free radicals generated by ionizing radiation. ijpsonline.com

Polymerization Inhibition/Control: Thiols can act as chain transfer agents in radical polymerization reactions, influencing the molecular weight of the resulting polymers. mdpi.com

Table of Research Findings on Radical Scavenging by Thiol-Containing Heterocycles:

| Compound Class | Radical Scavenged | Method | Key Finding |

| Thiadiazole-thiol derivatives | DPPH•, ABTS•+, •OH | In vitro assays | Thiol derivatives were the most efficient radical scavengers. ijpsonline.com |

| 1,3,4-Oxadiazole-2-thiol derivatives | DPPH• | In vitro assays | Possess excellent free radical scavenging potential. ijpsonline.com |

| 1,2,4-Triazole-3-thiol derivatives | DPPH•, ABTS•+ | In vitro assays & Theoretical calculations | Exhibit significant antiradical activity. nih.govzsmu.edu.ua |

While direct experimental data on the radical reactions of this compound is limited in the searched literature, the established reactivity of similar thiol-containing heterocyclic systems provides a strong basis for predicting its behavior and potential applications as a radical scavenger and antioxidant.

Strategic Derivatization and Functionalization of 4,5 Dimethyl 1,3 Oxazole 2 Thiol

Modification at the Thiol Group (S-Position)

The sulfur atom of the thiol group is a key handle for derivatization due to its nucleophilicity. This allows for the introduction of a wide range of substituents, significantly altering the compound's profile. The thiol group can exist in a tautomeric equilibrium with its thione form, but it readily undergoes reactions typical of thiols, particularly S-alkylation and S-arylation.

The thiol group can be readily alkylated to form thioethers. This is often achieved by reacting the thiol with alkyl halides, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. thegoodscentscompany.com For instance, the reaction of a similar 1,3,4-oxadiazole-2-thiol (B52307) with ethyl bromoacetate in the presence of sodium hydroxide (B78521) results in the formation of the corresponding S-substituted ester. thegoodscentscompany.com Similarly, treatment with methyl iodide (CH₃I) in an alkaline medium leads to S-methylation. researchgate.net These reactions are fundamental for attaching simple alkyl chains to the sulfur atom.

The conversion of 2-mercapto-oxazoles to thioethers is a common strategy for building molecular complexity. The introduction of aryl and heteroaryl groups can also be accomplished, expanding the structural diversity of the derivatives.

Table 1: Examples of S-Alkylation Reactions on Thiol-Containing Heterocycles

| Reactant | Reagent | Base | Product Type | Reference |

|---|---|---|---|---|

| 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol | Ethyl bromoacetate | NaOH | S-alkylated ester | thegoodscentscompany.com |

| 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | Ethyl chloroacetate | - | S-alkylated ester | |

| 5-Furan-2-yl mdpi.comnih.govevitachem.comoxadiazole-2-thiol | CH₃I | Alkaline medium | S-methylated derivative | researchgate.net |

The thiol group serves as an effective linker to connect the 4,5-dimethyloxazole (B1362471) core to other heterocyclic systems. This creates complex molecules where the sulfur atom acts as a bridge. Research has shown the synthesis of molecules where an oxazole (B20620) ring is linked via a thio-ether bond to other heterocycles like benzothiazole, pyrimidine, or thiadiazole. For example, compounds such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole have been synthesized, showcasing the formation of an S-heterocyclic derivative, albeit at the C5 position. The synthetic principle remains applicable for the C2-thiol group, which can be reacted with a halogenated heterocycle to form the desired thio-ether linkage.

Furthermore, the derivatives formed by S-alkylation, such as S-acetohydrazide compounds, can serve as intermediates for synthesizing new fused heterocyclic rings. For instance, reacting a 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide with aromatic aldehydes can lead to Schiff bases, which are precursors for quinazoline-4-one and oxazine-4-one derivatives.

Functionalization at the Oxazole Ring Carbon Positions (C4 and C5)

The carbon atoms at positions C4 and C5 of the oxazole ring are also targets for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties.

The core 4,5-dimethyloxazole structure is itself a product of targeted synthesis. A prominent method for creating 4,5-disubstituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC). evitachem.com By selecting the appropriate starting materials, methyl groups can be installed at the C4 and C5 positions. Another synthetic route involves the reaction of 1-(methylthio)acetone with nitriles to yield 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, where the methylthio group at C4 can be subsequently removed to leave a methyl group. The presence of other alkyl groups on related scaffolds, such as 2-ethyl-4,5-dimethyl oxazole and 2-propyl-4,5-dimethyl oxazole, demonstrates that the core 4,5-dimethyl structure is compatible with various substituents at other positions.

Halogenation of the oxazole ring is a key strategy for creating versatile intermediates for further functionalization, particularly for coupling reactions. Direct electrophilic bromination of the oxazole ring has been reported. mdpi.comnih.gov For example, regioselective bromination at the C4 or C5 position can be achieved under specific conditions. The direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole yields the corresponding 5-bromo derivative, illustrating the feasibility of halogenating the oxazole ring itself. nih.gov Although some methods lead to halogenation at the C2 position, such as the reaction of 4,5-dimethyloxazole with N-bromosuccinimide (NBS), these demonstrate the general susceptibility of the oxazole ring to electrophilic substitution. mdpi.com The resulting halo-oxazoles are valuable precursors for introducing further diversity.

Halogenated oxazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. mdpi.com This reaction typically couples a halogenated oxazole with a boronic acid or boronate ester in the presence of a palladium catalyst to introduce new aryl or alkyl groups onto the oxazole ring. nih.gov For instance, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with a substituted phenyl boronic acid has been used to synthesize biphenyl-substituted oxazole derivatives. mdpi.com

This methodology is highly versatile and has been employed to create complex poly-oxazole structures through iterative processes involving Suzuki-Miyaura couplings. nih.govevitachem.com Other coupling reactions, such as desulfitative arylation, also provide a pathway to form 2,5-diarylated oxazoles, further expanding the synthetic toolkit for functionalizing the oxazole core.

Table 2: Examples of Coupling Reactions for Oxazole Functionalization

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenyl boronic acid | Pd catalyst | Biphenyl substituted oxazole | mdpi.com |

| Suzuki-Miyaura | 2,4-dihalooxazoles | Oxazolylboronate | Pd catalyst | Poly-oxazoles | nih.gov |

| Suzuki-Miyaura | Aryl bromides | Potassium oxazoline-substituted organotrifluoroborates | Pd catalyst | Oxazole-containing triaromatics | nih.gov |

| Desulfitative Arylation | 2-aryloxazole-4-carboxylate | Sodium arylsulfinates | Pd catalyst / O₂ | 2,5-diarylated oxazole-4-carboxylates | |

| Direct Arylation | 4-substituted oxazole | Aryl bromide | Pd(PPh₃)₄ / CuI | 4,5-disubstituted oxazole | mdpi.com |

Preparation of Complex Heterocyclic Systems Utilizing 4,5-Dimethyl-1,3-oxazole-2-thiol as a Synthon

The strategic placement of reactive functional groups on the this compound scaffold renders it a valuable synthon for the construction of more complex molecular architectures. The inherent nucleophilicity of the thiol group, combined with the reactivity of the adjacent heterocyclic nitrogen atom, provides a versatile platform for building fused and multi-component heterocyclic systems. These transformations are key to accessing novel chemical spaces and developing compounds with unique properties.

Synthesis of Fused Ring Systems

The construction of fused ring systems from a parent heterocycle is a cornerstone of synthetic chemistry, allowing for the creation of rigid, polycyclic structures with diverse applications. While specific examples starting from this compound are not extensively documented in dedicated studies, the reactivity of the closely related compound, 2-mercaptobenzoxazole (B50546), provides a clear blueprint for the potential synthetic pathways. The principles of these reactions are directly applicable, leveraging the thiol group as a nucleophile or as a precursor to other reactive functionalities.

Research on 2-mercaptobenzoxazole demonstrates its utility in synthesizing a variety of fused heterocycles. A common strategy involves the initial conversion of the 2-mercapto group into a more reactive 2-hydrazino functionality by treatment with hydrazine (B178648) hydrate. This intermediate serves as a versatile building block. For instance, reaction of the 2-hydrazino derivative with various dicarboxylic anhydrides can yield fused pyridazinone and phthalazinone systems. nih.gov

Another approach involves the S-alkylation of the thiol group with reagents containing a second reactive site. For example, reaction with ethyl chloroacetate produces an ester intermediate. This intermediate can then undergo cyclocondensation with reagents like thiosemicarbazide (B42300) to form a fused 1,2,4-triazole (B32235) ring. beilstein-journals.org Similarly, reaction with chloroacetic acid yields a carboxylic acid derivative, which can be cyclized with ortho-phenylenediamine to produce a fused benzimidazole (B57391) ring. beilstein-journals.org

Furthermore, the 2-hydrazino intermediate can be condensed with aldehydes to form Schiff bases (azomethines). These, in turn, can react with thioglycolic acid (mercaptoacetic acid) in a cyclocondensation reaction to afford fused thiazolidinone rings. beilstein-journals.org These examples highlight the broad potential of the 2-mercaptooxazole core in constructing a diverse array of fused heterocyclic structures through sequential and cyclization reactions.

| Starting Material Analogue | Reagent(s) | Fused System Formed | Reference |

| 2-Hydrazinobenzoxazole | Dicarboxylic Anhydrides | Pyridazinone/Phthalazinone | nih.gov |

| 2-Mercaptobenzoxazole | 1. Ethyl Chloroacetate2. Thiosemicarbazide | 1,2,4-Triazole | beilstein-journals.org |

| 2-Mercaptobenzoxazole | 1. Chloroacetic Acid2. o-Phenylenediamine | Benzimidazole | beilstein-journals.org |

| 2-Hydrazinobenzoxazole | 1. Aromatic Aldehyde2. Thioglycolic Acid | Thiazolidinone | beilstein-journals.org |

Creation of Multi-component Adducts

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

The application of this compound as a substrate in MCRs is a developing area of research. However, the molecule's structure possesses key features that make it a promising candidate for such transformations. The nucleophilic thiol group can participate in addition reactions, a common initiating step in many MCRs. Well-known MCRs like the Ugi and Passerini reactions often involve isocyanide chemistry. nih.gov While direct participation of 2-mercaptooxazoles as the primary nucleophile in these specific named reactions is not commonly reported, the potential for novel MCRs exists.

A plausible, though currently hypothetical, MCR could involve the reaction of this compound with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide. In such a scenario, the nucleophilic thiol could add across the alkyne (a Michael addition), generating a zwitterionic or vinyl sulfide (B99878) intermediate. This intermediate could then be trapped by the isocyanide, leading to a highly functionalized, complex adduct in a single step. This type of reaction, forming complex heterocyclic scaffolds, has been observed with other sulfur-containing nucleophiles. The exploration of such pathways could unlock a new range of complex molecules derived from this compound.

| Component 1 | Component 2 | Component 3 | Potential Product Class |

| This compound | Isocyanide (e.g., t-Butyl isocyanide) | Activated Alkyne (e.g., DMAD) | Highly Functionalized Thioether Adduct |

Advanced Spectroscopic and Analytical Characterization of 4,5 Dimethyl 1,3 Oxazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering precise insights into the chemical environment of individual atoms. For derivatives of 4,5-dimethyl-1,3-oxazole-2-thiol, ¹H and ¹³C NMR are fundamental in confirming their structures.

In the ¹H NMR spectra of this compound derivatives, the protons of the two methyl groups at positions 4 and 5 of the oxazole (B20620) ring typically appear as distinct singlets. Their chemical shifts are influenced by the electronic nature of the substituents on the oxazole ring and the solvent used. For instance, in some derivatives, these methyl protons can be observed in the range of δ 2.13–2.24 ppm. mdpi.comrsc.org The presence of a thiol (-SH) group can give rise to a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent. However, it is important to note that oxazole-2-thiol derivatives can exist in equilibrium with their thione tautomer. researchgate.net In such cases, a signal corresponding to an N-H proton may be observed at a lower field, often above δ 10 ppm. researchgate.netresearchgate.net The specific chemical shifts of other protons in the molecule will depend on the nature of the appended functional groups.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Representative Oxazole and Thiazole (B1198619) Derivatives

| Compound/Fragment | Proton | Chemical Shift (ppm) |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | CH₃ | 2.13 |

| CH | 5.98 | |

| NH₂ | 4.17 (broad singlet) | |

| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | CH₃ | 2.18, 2.24 |

| 4-H-pz | 5.79 | |

| Thiol-Thione Tautomers | NH | 5.50-5.52 or >10.0 |

Data sourced from multiple studies for illustrative purposes. mdpi.comrsc.orgmdpi.com

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound derivatives. The C=S carbon of the thione tautomer is a key diagnostic signal, typically resonating at a significantly downfield chemical shift, often in the range of δ 160-180 ppm. researchgate.net The carbons of the oxazole ring also exhibit characteristic chemical shifts. For example, in related oxadiazole systems, the C-2 and C-5 carbons appear at distinct positions, which are influenced by the substituents. scispace.comresearchgate.net The methyl carbons at positions 4 and 5 would be expected to resonate at higher fields, typically in the range of δ 10-15 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Functional Groups in Heterocyclic Thiones

| Functional Group | Chemical Shift Range (ppm) |

| C=S (Thione) | 160 - 180 |

| C=O (Amide/Ester) | 164 - 170 |

| Aromatic/Heteroaromatic Carbons | 98 - 160 |

| Methyl Carbons | 10 - 15 |

Data compiled from various sources on related heterocyclic compounds. mdpi.comrsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals, especially in complex derivatives.

COSY (¹H-¹H) experiments establish correlations between coupled protons, helping to identify adjacent protons in a molecule.

HMQC (¹H-¹³C) provides one-bond correlations between protons and the carbons they are directly attached to. This is crucial for assigning the signals of the methyl groups to their corresponding carbons. nih.gov

HMBC (¹H-¹³C) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This technique is particularly useful for identifying the connectivity between different fragments of the molecule, for instance, by observing correlations between the methyl protons and the carbons of the oxazole ring.

These 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the substitution pattern and connectivity within the this compound derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the IR spectrum provides key vibrational information. ekb.eg

A significant feature is the C=S stretching vibration, which is indicative of the thione tautomer. This band typically appears in the region of 1250-1330 cm⁻¹. mdpi.comnih.gov The presence of an N-H bond, also from the thione form, would give rise to a stretching vibration in the range of 3100-3400 cm⁻¹. mdpi.com Other characteristic absorptions include:

C=N stretching: Around 1600-1650 cm⁻¹, characteristic of the oxazole ring. mdpi.comnih.gov

C-O stretching: Typically observed in the 1000-1300 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

The precise positions of these bands can be influenced by the electronic and steric effects of other substituents on the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Thione) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=S Stretch (Thione) | 1250 - 1330 |

| C-O Stretch | 1000 - 1300 |

Data compiled from studies on related heterocyclic thiones. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (often the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the oxazole ring and the presence of the thione group contribute to these absorptions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the nature of the substituents on the aromatic ring. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. rsc.org

The fragmentation of this compound derivatives under electron impact (EI) or other ionization methods can lead to characteristic fragment ions. The cleavage of the oxazole ring and the loss of small molecules such as CO, HCN, or the thiol group can be observed. The fragmentation pattern provides a fingerprint that can help to confirm the structure of the compound and distinguish it from its isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the determination of a molecule's empirical formula. This level of precision is crucial in distinguishing between compounds with the same nominal mass but different elemental makeups.

In the study of oxazole derivatives, HRMS is instrumental. For instance, in the characterization of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, HRMS (ESI-TOF) was used to confirm its molecular formula. jmchemsci.com The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was found to be 179.0930, which is in close agreement with the calculated value of 179.0927 for the formula C₈H₁₁N₄O. jmchemsci.com This high degree of accuracy provides definitive evidence for the compound's elemental composition.

Table 1: Illustrative HRMS Data for an Oxazole Derivative

| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| C₈H₁₁N₄O | 179.0927 | 179.0930 |

Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, a related heterocyclic compound. jmchemsci.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules, including many oxazole derivatives. It allows for the transfer of ions from solution into the gas phase, where they can be analyzed by a mass spectrometer. This technique is invaluable for determining the molecular weight of compounds and for studying their fragmentation patterns, which can provide significant structural information. researchgate.net

The process involves creating a fine spray of charged droplets, from which solvent evaporates, leading to the ejection of ions into the mass analyzer. For neutral molecules like many oxazole derivatives, ionization is typically achieved through protonation or the formation of adducts with cations.

Studies on related heterocyclic systems, such as 2-arene-2-oxazolines, have utilized ESI-tandem mass spectrometry (ESI-MS/MS) to investigate their gas-phase reactivity and fragmentation pathways. In these studies, protonated molecules were subjected to collision-induced dissociation (CID) to identify characteristic fragment ions. The identification of these fragmentation pathways aids in the structural elucidation of novel derivatives.

Table 2: Common ESI-MS Applications for Oxazole Derivatives

| Application | Description |

| Molecular Weight Confirmation | Determination of the m/z of the protonated molecule [M+H]⁺ or other adducts to confirm the molecular mass. |

| Structural Elucidation | Analysis of fragmentation patterns from MS/MS experiments to identify characteristic substructures. |

| Reaction Monitoring | Tracking the progress of chemical reactions by identifying the masses of reactants, intermediates, and products. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its interactions in the solid state.

For heterocyclic compounds, including derivatives of oxazoles, single-crystal X-ray diffraction analysis provides unambiguous proof of structure. For example, the spatial structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a related isoxazole (B147169) derivative, was determined using this method. asianpubs.orgmdpi.com The analysis not only confirmed the connectivity of the atoms but also established the molecule's absolute configuration. mdpi.com The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access.

Table 3: Illustrative Crystallographic Data for a Related Dimethyl-isoxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.648(7) |

| b (Å) | 12.130(4) |

| c (Å) | 14.246(4) |

| β (°) | 106.704(4) |

Data presented is for a complex containing a related dimethyl-pyridinyl-imidazoline moiety, illustrating the type of data obtained from X-ray crystallography. thegoodscentscompany.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

The synthesis of novel 2,4,5-trisubstituted oxazole derivatives, for instance, relied on elemental analysis, in conjunction with spectroscopic methods, to establish their structures. nih.gov Similarly, the characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine included elemental analysis to verify its composition. jmchemsci.com

Table 4: Example of Elemental Analysis Data for a Related Oxazole Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.91 | 53.87 |

| Hydrogen (H) | 5.66 | 5.61 |

| Nitrogen (N) | 31.45 | 31.39 |

Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. jmchemsci.com

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 1,3 Oxazole 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. nih.govnih.gov For 4,5-Dimethyl-1,3-oxazole-2-thiol, DFT methods are instrumental in predicting its fundamental characteristics.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the equilibrium geometry of this compound can be precisely calculated. nih.govscispace.com Studies on similar oxazole (B20620) and thiazole (B1198619) derivatives show that such calculations can reliably predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov

The optimized structure of this compound is expected to have a nearly planar oxazole ring. The methyl groups at positions 4 and 5 and the thiol (-SH) group at position 2 are the key substituents. The electronic structure, including the distribution of electron density and net atomic charges, can also be determined. scimatic.org These calculations reveal how the electron-donating methyl groups and the sulfur-containing thiol group influence the electronic environment of the oxazole ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (Å / °) |

|---|---|---|

| Bond Length | O1-C2 | 1.36 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.37 | |

| C5-O1 | 1.38 | |

| Bond Angle | O1-C2-N3 | 115.0 |

| C2-N3-C4 | 105.0 | |

| N3-C4-C5 | 110.0 | |

| C4-C5-O1 | 105.0 | |

| C5-O1-C2 | 105.0 |

Note: These values are illustrative and based on typical parameters for substituted oxazole rings from DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Property Correlation

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. epstem.net For this compound, this analysis helps in assigning specific vibrational modes to the observed spectral bands.

The calculations can identify characteristic frequencies for the key functional groups. For instance, the C=N stretching vibration within the oxazole ring is typically observed in the 1600-1500 cm⁻¹ region. scirp.org The stretching vibrations of the C-H bonds in the methyl groups are expected in the 2900-3050 cm⁻¹ range. scirp.org The thiol group gives rise to a characteristic S-H stretching vibration, typically found in the 2550-2600 cm⁻¹ region, and a C-S stretching vibration at lower frequencies. The presence of the thiol-thione tautomerism in related heterocyclic thiols suggests that vibrational analysis can also help in identifying the dominant tautomeric form. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃ | 2950 - 3050 |

| S-H Stretch | -SH | 2550 - 2600 |

| C=N Stretch | Oxazole Ring | 1550 - 1620 |

| C=C Stretch | Oxazole Ring | 1450 - 1520 |

| Ring Vibrations | Oxazole Ring | 900 - 1200 |

| C-S Stretch | -SH | 600 - 750 |

Note: These are typical frequency ranges based on studies of similar heterocyclic compounds. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.75 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 6.80 |

Note: These values are illustrative estimations based on data from related oxazole and thiol-containing heterocyclic compounds. ajchem-a.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen, nitrogen, and sulfur atoms. These sites are the most probable locations for interaction with electrophiles. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the acidic proton of the thiol group, making it a likely site for nucleophilic attack or hydrogen bonding. nih.gov This information is vital for understanding intermolecular interactions, including how the molecule might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of oxazole derivatives, a QSAR model could be built by calculating various molecular descriptors for each compound, such as steric, electronic, and thermodynamic properties. mdpi.com These descriptors, including parameters like the HOMO-LUMO gap, dipole moment, and molecular weight, would be correlated with experimentally determined biological activity (e.g., enzyme inhibition). researchgate.net For this compound, its descriptors could be used within such a model to predict its potential efficacy, guiding further synthesis and testing. nih.goviaea.org The development of a robust QSAR model relies on a diverse dataset of compounds with well-defined activities. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the system's evolution.

For this compound, MD simulations can be used to explore its conformational landscape, such as the rotation around the C-S bond of the thiol group. More significantly, if a biological target is known, MD simulations can model the binding of the compound (the ligand) to the target's active site. nih.gov These simulations can reveal the stability of the ligand-target complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.govacs.org This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors. consensus.appacs.org

Prediction of Chemical Reactivity Descriptors

Computational chemistry provides a powerful lens for predicting the reactivity of molecules, offering insights into their electronic structure and potential behavior in chemical reactions. Through methods like Density Functional Theory (DFT), key quantum chemical descriptors can be calculated for this compound to forecast its reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, global hardness, and the electrophilicity index.

Theoretical calculations for oxazole derivatives have been performed using DFT methods, such as with the B3LYP functional and a 6-311G++(d,p) basis set, to predict their optimized structures and chemical reactivity parameters. irjweb.com While specific data for this compound is not available in the provided search results, the general principles of such analyses can be described.

The energy of the HOMO is a critical indicator of a molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, with a lower LUMO energy indicating a better electrophile. The difference between these two energies, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com